molecular formula C21H27ClN2O4 B13760503 2,2-Diphenoxy-N-(morpholinopropyl)acetamide hydrochloride CAS No. 5220-93-9

2,2-Diphenoxy-N-(morpholinopropyl)acetamide hydrochloride

Cat. No.: B13760503
CAS No.: 5220-93-9
M. Wt: 406.9 g/mol
InChI Key: MSBKBCBCILNHLO-UHFFFAOYSA-N
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Description

2,2-Diphenoxy-N-(morpholinopropyl)acetamide hydrochloride is a chemical compound known for its diverse applications in scientific research and industry This compound is characterized by its unique structure, which includes a morpholine ring and diphenoxy groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenoxy-N-(morpholinopropyl)acetamide hydrochloride typically involves the reaction of 2,2-diphenoxyacetic acid with N-(3-chloropropyl)morpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenoxy-N-(morpholinopropyl)acetamide hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the diphenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Diphenoxy-N-(morpholinopropyl)acetamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Diphenoxy-N-(morpholinopropyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Diphenoxy-N-(3-phenylpropyl)acetamide
  • 2,2-Diphenoxy-N-(morpholinobutyl)acetamide
  • 2,2-Diphenoxy-N-(piperidinopropyl)acetamide

Uniqueness

2,2-Diphenoxy-N-(morpholinopropyl)acetamide hydrochloride is unique due to its specific structural features, such as the presence of a morpholine ring and diphenoxy groups. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

5220-93-9

Molecular Formula

C21H27ClN2O4

Molecular Weight

406.9 g/mol

IUPAC Name

N-(3-morpholin-4-ium-4-ylpropyl)-2,2-diphenoxyacetamide;chloride

InChI

InChI=1S/C21H26N2O4.ClH/c24-20(22-12-7-13-23-14-16-25-17-15-23)21(26-18-8-3-1-4-9-18)27-19-10-5-2-6-11-19;/h1-6,8-11,21H,7,12-17H2,(H,22,24);1H

InChI Key

MSBKBCBCILNHLO-UHFFFAOYSA-N

Canonical SMILES

C1COCC[NH+]1CCCNC(=O)C(OC2=CC=CC=C2)OC3=CC=CC=C3.[Cl-]

Origin of Product

United States

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